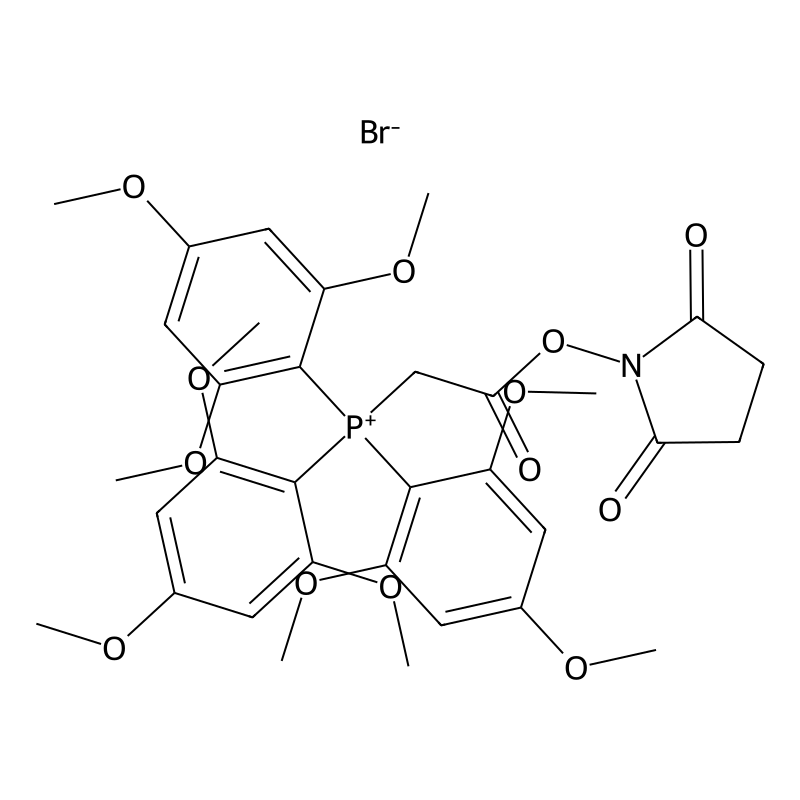(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
Catalog No.
S735345
CAS No.
226409-58-1
M.F
C33H39BrNO13P
M. Wt
768.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
226409-58-1
Product Name
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
IUPAC Name
[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide
Molecular Formula
C33H39BrNO13P
Molecular Weight
768.5 g/mol
InChI
InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1
InChI Key
YKMSQZIYVKTUHI-UHFFFAOYSA-M
SMILES
COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-]
Synonyms
TMPP-Ac-OSu, N-Succinimidyl [tris(2,4,6-trimethoxyphenyl)phosphonio]acetate Bromide
Canonical SMILES
COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-]
Peptide N-terminal Derivatization:
SCTMPS, also known as TMPP-Ac-OSu, is a key reagent in modifying the N-terminus (beginning) of peptides. It acts as an acylating agent, forming a covalent bond with the primary amine group of the first amino acid in the peptide chain. This derivatization process serves several purposes in scientific research:
- Improved Peptide Analysis by Mass Spectrometry (MS): SCTMPS modification enhances the ionization efficiency of peptides, making them more readily detectable by techniques like MALDI-MS and FAB-MS [, ]. This allows researchers to analyze complex peptide mixtures and identify individual components with greater accuracy.
- Introduction of Functional Groups: The SCTMPS molecule carries a reactive NHS (N-hydroxysuccinimide) ester group, which can be further coupled with various functional groups like fluorescent probes, biotin tags, or affinity labels [, ]. This allows researchers to label peptides for specific detection, purification, or studying their interactions with other molecules.
Applications in Peptide Research:
SCTMPS finds application in various areas of peptide research, including:
- Protein Sequencing: By modifying the N-terminus with SCTMPS, researchers can improve the sensitivity and accuracy of peptide sequencing by MALDI-MS [].
- Solid-Phase Peptide Synthesis (SPPS): SCTMPS can be employed during SPPS to introduce specific functionalities at the N-terminus of the synthesized peptide [].
- Peptide-Protein Interaction Studies: By attaching biotin or other affinity tags to peptides using SCTMPS, researchers can study their interactions with specific proteins, providing insights into cellular processes and signaling pathways.
Dates
Modify: 2023-09-19
Explore Compound Types
Get ideal chemicals from 750K+ compounds








